2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide
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Overview
Description
2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide typically involves the reaction of indole derivatives with appropriate acylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The resulting indole derivative can then be acylated using N-methoxy-N-methylacetamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
The major products formed from these reactions include oxindole derivatives, secondary amines, and various substituted indole derivatives .
Scientific Research Applications
2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study indole-related biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and has anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methoxy-N-methylacetamide moiety enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-indol-1-yl-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C12H14N2O2/c1-13(16-2)12(15)9-14-8-7-10-5-3-4-6-11(10)14/h3-8H,9H2,1-2H3 |
InChI Key |
HMBFVOVYOSZRAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CN1C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
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